
2-But-3-ynyl-2-ethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-But-3-ynyl-2-ethyl-1,3-dioxolane is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the dioxolane family, which is known for its unique properties and potential uses in a range of fields.
Mecanismo De Acción
The mechanism of action of 2-But-3-ynyl-2-ethyl-1,3-dioxolane is not fully understood, but it is believed to act as a reactive intermediate in a range of chemical reactions. This compound has been shown to react with a variety of nucleophiles, including water, alcohols, and amines.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-But-3-ynyl-2-ethyl-1,3-dioxolane are not well understood, but it is believed to have potential applications in the development of new drugs and therapies. This compound has been shown to have antimicrobial properties, and may have potential applications in the treatment of infections caused by a range of pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-But-3-ynyl-2-ethyl-1,3-dioxolane in lab experiments is its potential for use as a precursor for the synthesis of other compounds. This compound is also relatively easy to synthesize, and can be produced in large quantities. However, one limitation of using this compound in lab experiments is its potential for toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for research on 2-But-3-ynyl-2-ethyl-1,3-dioxolane. One potential area of research is the development of new drugs and therapies based on this compound. Another area of research is the synthesis of new compounds using 2-But-3-ynyl-2-ethyl-1,3-dioxolane as a precursor. Additionally, future research may focus on the potential applications of this compound in a range of fields, including materials science and environmental science.
Métodos De Síntesis
The synthesis of 2-But-3-ynyl-2-ethyl-1,3-dioxolane involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to form the final compound.
Aplicaciones Científicas De Investigación
2-But-3-ynyl-2-ethyl-1,3-dioxolane has been the subject of numerous scientific studies due to its potential applications in a range of fields. This compound has been studied for its potential use as a precursor for the synthesis of other compounds, as well as its potential use in the development of new drugs and therapies.
Propiedades
Número CAS |
166907-61-5 |
|---|---|
Nombre del producto |
2-But-3-ynyl-2-ethyl-1,3-dioxolane |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-but-3-ynyl-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-9(4-2)10-7-8-11-9/h1H,4-8H2,2H3 |
Clave InChI |
WVAVAZFRBUFSEQ-UHFFFAOYSA-N |
SMILES |
CCC1(OCCO1)CCC#C |
SMILES canónico |
CCC1(OCCO1)CCC#C |
Sinónimos |
1,3-Dioxolane, 2-(3-butynyl)-2-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



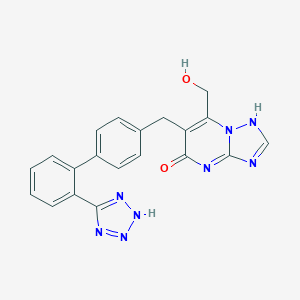
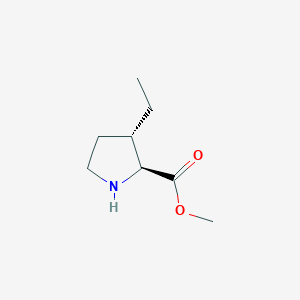
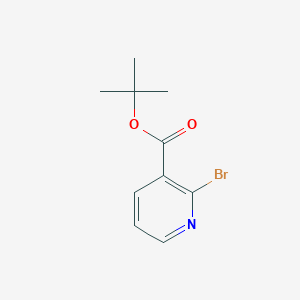
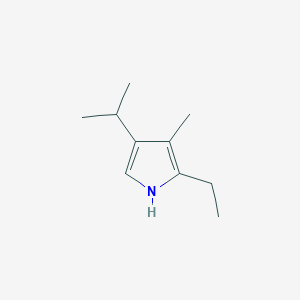
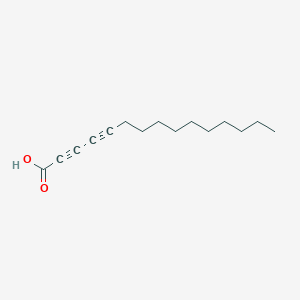
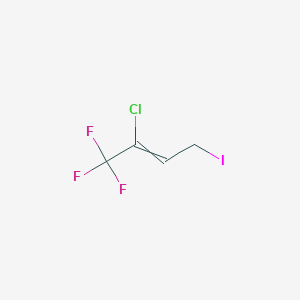
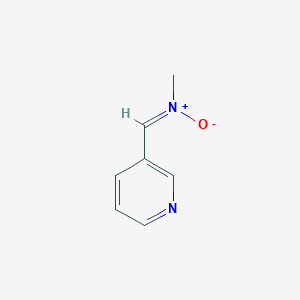
![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
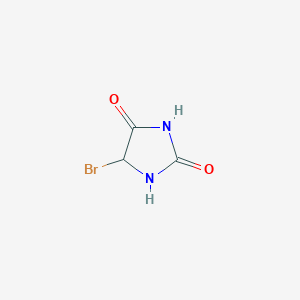
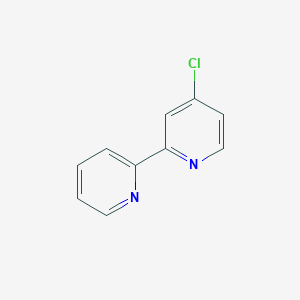
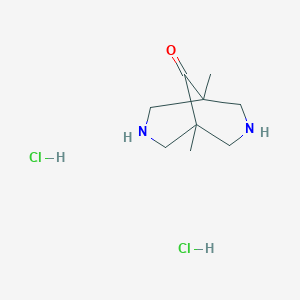
![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
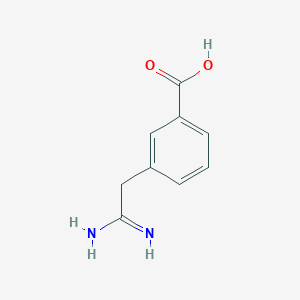
![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)